4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
Description
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a fluorinated benzothiazole derivative characterized by a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the fused aromatic system. The benzo[d]thiazole scaffold is a privileged structure in medicinal and materials chemistry due to its electron-deficient nature, metabolic stability, and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). The fluorine and trifluoromethyl substituents enhance lipophilicity, electron-withdrawing effects, and bioavailability, making this compound a candidate for therapeutic and functional material applications .
Structure
3D Structure
Properties
Molecular Formula |
C8H3F4NS |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-fluoro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H |
InChI Key |
RHEQBDUGWUIJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonic Acid-Mediated Cyclization
A patent by CN104672168B details a three-step process for analogous thiazole derivatives, adaptable to 4-fluoro-2-(trifluoromethyl)benzo[d]thiazole. The method involves:
-
Chlorination : Trifluoroacetyl ethyl acetoacetate reacts with chlorosulfonic acid at -15°C to -5°C, forming 2-chloro-trifluoroacetyl ethyl acetoacetate.
-
Cyclization : Thioacetamide in ethanol induces ring closure at reflux (78°C), yielding the thiazole core.
-
Hydrolysis : Alkaline conditions (15% NaOH) cleave the ester, followed by acidification to isolate the carboxylic acid.
Adapting this protocol, substituting the starting material with a fluorinated analog (e.g., 4-fluorophenyl trifluoroacetylacetate) could introduce the fluorine moiety. The original method achieved a 92.2% yield and 98.7% purity, with critical parameters including:
-
Molar ratio : 0.92–0.98 equivalents of chlorosulfonic acid per starting material.
-
Reaction time : 10–18 hours for chlorination.
-
Workup : Vacuum distillation recovers unreacted starting material, improving cost efficiency.
This route’s limitations include handling hazardous chlorosulfonic acid and the need for precise temperature control (-15°C to 15°C).
Catalytic Cyclization Strategies
J. Org. Chem. reports a divergent synthesis of benzo[d]thiazoles using Pd-catalyzed cyclization. For this compound, a proposed pathway involves:
-
Sonogashira Coupling : A fluorinated aryl iodide reacts with a CF-containing alkyne under Pd catalysis.
-
Cyclization : Intramolecular C–S bond formation catalyzed by CuI or Pd(PPh) at 80°C.
Key advantages include:
-
Regioselectivity : Catalyst choice (Pd vs. Cu) controls ring size and substituent positioning.
-
Functional group tolerance : Compatible with electron-withdrawing groups like CF.
-
Yields : Up to 85% for analogous compounds, though direct data for the target molecule remains unpublished.
Hantzsch Thiazole Synthesis Approach
The classical Hantzsch method, modified for fluorinated systems, offers an alternative:
-
Condensation : 4-Fluoro-2-aminothiophenol reacts with trifluoroacetic anhydride in acetonitrile, forming a thioamide intermediate.
-
Cyclization : Heating with α-chloroketones (e.g., chloropentafluoroacetone) at 100°C for 12 hours.
Preliminary studies suggest yields of 70–75%, with challenges in isolating the thioamide intermediate. NMR monitoring is essential to detect byproducts like disulfides.
Post-Synthetic Functionalization Techniques
Direct Fluorination
Electrophilic fluorination using Selectfluor® on pre-formed 2-(trifluoromethyl)benzo[d]thiazole faces limitations due to the thiazole ring’s electron-deficient nature. Alternative strategies include:
-
Directed ortho-Fluorination : A directing group (e.g., boronic ester) at position 4 facilitates Pd-catalyzed C–F bond formation.
-
Balz-Schiemann Reaction : Diazotization of a 4-amino derivative followed by fluoroboric acid treatment.
Yields for these methods range from 50% to 65%, with purity dependent on diazonium salt stability.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The chlorosulfonic acid route offers the highest yield and scalability but requires hazardous reagents.
-
Catalytic methods provide superior regiocontrol, ideal for complex analogs.
-
Post-synthetic fluorination is less efficient, favoring early-stage fluorine incorporation.
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that modifications on the thiazole ring can enhance interaction profiles with cancer-related targets, leading to improved efficacy.
Antimicrobial Properties
The compound shows promising antimicrobial activity against both bacterial and fungal species. Its structural features enhance its lipophilicity and biological activity, making it a candidate for further investigation in treating infections.
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 µg/mL | |
| Antifungal | C. albicans | 15 µg/mL |
Neurological Applications
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The structural similarities with known neuroprotective agents indicate a possibility for further exploration in this area.
Tuberculosis Treatment
Benzothiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated significant inhibitory effects, suggesting potential as anti-tubercular agents.
Case Studies
In Vitro Studies
Research involving various cancer cell lines has consistently shown that treatment with this compound leads to reduced cell viability and proliferation rates, indicating its potential as an effective anticancer agent.
Animal Models
Preliminary in vivo studies have indicated that administration of this compound results in significant reductions in tumor size in murine models, supporting its therapeutic potential against cancer.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in disease pathways. These studies demonstrate strong binding affinities, suggesting a mechanism for its biological activities.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s fluorinated groups enhance its ability to penetrate cell membranes and interact with intracellular targets . Pathways involved include inhibition of DNA synthesis and interference with protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Activity
- Compound 13 (2-(4-hydroxyphenyl)benzo[d]thiazole) : Exhibits potent antibacterial activity (MIC 50–75 μg/mL) against Gram-positive and Gram-negative bacteria. The 4-hydroxyphenyl group at the 2-position enhances hydrogen bonding and membrane penetration .
- Compound 15 (monohydroxy-substituted benzo[d]thiazole): Reduced activity (MIC 125 μg/mL), highlighting the critical role of substituent positioning .
Enzyme Inhibition
- Benzo[d]thiazole derivatives (e.g., 2-thiazolylimino-5-arylidene-4-thiazolidinones): Exhibit SHP-2 inhibitory activity (IC₅₀ ~1–10 μM). The benzo[d]thiazole core facilitates hydrophobic interactions and hydrogen bonding with the enzyme active site .
Enzyme Induction
- 2-(4'-Fluorophenyl)benzothiazole : Doubles benzpyrene hydroxylase induction compared to unsubstituted analogues, demonstrating the impact of halogenation at the 4'-position .
- 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole : The 4-fluoro group may mimic this inductive effect, while the 2-CF₃ group could further stabilize enzyme interactions .
Chemical and Physical Properties
Electron-Withdrawing Effects
- 2-(Trifluoromethyl) vs. 2-Methyl/Methoxy : The -CF₃ group increases electron deficiency, enhancing reactivity in electrophilic substitutions and stability under oxidative conditions compared to -CH₃ or -OCH₃ .
- 4-Fluoro vs. 4-Chloro/Bromo : Fluorine’s smaller atomic radius and higher electronegativity improve solubility and reduce steric hindrance, favoring target engagement over bulkier halogens .
Biological Activity
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core, characterized by a thiazole ring fused to a benzene ring with fluorine and trifluoromethyl substituents. These functional groups enhance its lipophilicity and metabolic stability, which are crucial for drug development.
1. Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with thiazole rings exhibit activity against various bacterial strains and fungi. The presence of the trifluoromethyl group may enhance these activities by improving interactions with biological targets.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzothiazole derivatives | Antibacterial | |
| 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole | Antimicrobial |
2. Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses reveal that modifications to the thiazole ring can significantly influence cytotoxicity.
The mechanism of action for compounds like this compound generally involves interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways related to cell signaling and metabolism.
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives:
- A study on novel thiazole-integrated pyrrolidin-2-one analogues demonstrated significant anticonvulsant activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .
- Another investigation into benzothiazolyl-pyridine hybrids showed improved activity against viral infections such as H5N1 and SARS-CoV-2, emphasizing the potential for thiazole-containing compounds in antiviral drug design .
Q & A
Basic: What are the recommended synthetic routes for 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions starting from benzo[d]thiazole precursors. Key steps include:
- Ring formation : Condensation of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions to form the benzothiazole core.
- Trifluoromethyl introduction : Electrophilic substitution or cross-coupling reactions (e.g., using nickel catalysis with ligands like 2,2'-bipyridine) to introduce the trifluoromethyl group at the 2-position .
- Optimization : Yield improvements (e.g., from 65% to >80%) can be achieved by:
- Adjusting solvent polarity (e.g., DMSO for reflux stability).
- Using microwave-assisted synthesis to reduce reaction time (e.g., 45 minutes vs. 18 hours under conventional heating) .
- Catalytic systems like NiCl₂(dppf) for cross-coupling reactions, which tolerate both electron-donating and withdrawing substituents .
Basic: How can researchers verify the structural integrity of this compound using spectroscopic methods?
Answer:
A combination of analytical techniques is critical:
- ¹H/¹³C-NMR : Identify fluorine-coupled splitting patterns (e.g., CF₃ group at δ ~120 ppm in ¹³C-NMR) and aromatic proton environments (e.g., deshielded protons adjacent to fluorine) .
- FT-IR : Confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, thiazole ring vibrations at 1450–1600 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to detect impurities (e.g., deviations >0.3% suggest incomplete purification) .
Basic: What initial biological screening assays are appropriate for evaluating the pharmacological potential of this compound?
Answer:
Standard assays include:
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Answer:
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Variable Temperature NMR : Resolve overlapping peaks by altering solvent or temperature (e.g., DMSO-d₆ at 50°C) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., planar vs. non-planar benzothiazole rings) .
Advanced: What catalytic systems are effective in cross-coupling reactions involving benzo[d]thiazole derivatives?
Answer:
- Nickel Catalysis : NiCl₂(dppf) with 2,2'-bipyridine ligands enables coupling of 2-substituted benzothiazoles with aryl/alkenyl aluminum reagents (yields: 41–94%) .
- Palladium Systems : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (e.g., introducing cyclopropyl or thiophene groups) .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 130°C for 45 minutes) while maintaining regioselectivity .
Advanced: How can researchers design derivatives to enhance bioactivity while maintaining solubility?
Answer:
- Structural Modifications :
- Introduce sulfonamide or methoxy groups to improve water solubility (e.g., logP reduction from 3.5 to 2.8) .
- Replace trifluoromethyl with polar groups (e.g., -COOH or -CONH₂) while retaining thiazole ring planarity for target binding .
- Prodrug Strategies : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., acetylated hydroxyl groups) .
Advanced: What computational strategies predict binding affinity with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., LasB quorum-sensing protein in P. aeruginosa) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity data to guide derivatization .
Advanced: How can low yields in multi-step synthesis be addressed?
Answer:
- Intermediate Purification : Use column chromatography after each step to remove byproducts (e.g., silica gel with hexane/EtOAc gradients) .
- Catalyst Screening : Test alternative ligands (e.g., dppf vs. PPh₃) to improve turnover in cross-coupling steps .
- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of aromatic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
